molecular formula C28H32FN5O2 B2469194 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine CAS No. 1115923-05-1

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine

Cat. No.: B2469194
CAS No.: 1115923-05-1
M. Wt: 489.595
InChI Key: RKLCLPSVWQBOHF-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a synthetically produced small molecule designed for research purposes. This compound features a complex structure that integrates pyrimidine, piperidine, and piperazine motifs, a scaffold frequently investigated in medicinal chemistry for its potential to interact with biologically relevant enzymes and receptors . Compounds with similar structural features, particularly those containing the fluorophenyl-piperazine unit, are often explored as potent antagonists or inhibitors . For instance, research on analogous molecules has highlighted their potential in neurological disease research, such as acting as muscarinic receptor 4 (M4) antagonists for conditions like Parkinson's disease and schizophrenia . Other piperazine-containing structures are also being evaluated as tyrosinase inhibitors, demonstrating the versatility of this chemical class in targeting different enzymatic processes . The presence of the fluorophenyl group is a common strategy to enhance metabolic stability and binding affinity, making this compound a valuable tool for researchers in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O2/c1-2-21-7-9-23(10-8-21)36-27-19-26(30-20-31-27)33-13-11-22(12-14-33)28(35)34-17-15-32(16-18-34)25-6-4-3-5-24(25)29/h3-10,19-20,22H,2,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLCLPSVWQBOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents that can be used in large-scale reactions while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and piperidinyl groups. This structural complexity may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

The compound 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a complex organic molecule with significant potential in pharmacology. Its structure suggests interactions with various biological targets, particularly within the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine class and features multiple functional groups that may enhance its biological activity. The presence of a piperazine moiety, particularly one substituted with a fluorophenyl group, indicates potential interactions with neurotransmitter receptors.

Structural Formula

C23H30FN5O2\text{C}_{23}\text{H}_{30}\text{F}\text{N}_5\text{O}_2

1. Interaction with Receptors

The compound has been studied for its affinity towards various receptors, including serotonin and dopamine receptors. These interactions are crucial for its potential therapeutic applications in treating psychiatric disorders.

  • Serotonin Receptors : Compounds similar to this structure have shown significant binding affinity to serotonin receptors, which play a role in mood regulation.
  • Dopamine Receptors : The piperazine component enhances the compound's ability to interact with dopamine receptors, making it a candidate for treating conditions such as schizophrenia and depression.

2. Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor. MAO plays a critical role in the metabolism of neurotransmitters, and inhibition can lead to increased levels of serotonin and dopamine.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T31.570.039120.8
T64.190.013107.4

The above table summarizes findings from studies where derivatives of this compound exhibited selective inhibition of MAO-B, suggesting that modifications to the piperazine or phenyl groups could enhance potency and selectivity for MAO-B over MAO-A .

Case Study 1: Evaluation of CNS Activity

A study investigated the CNS activity of piperazine derivatives similar to our target compound. The results indicated that these derivatives could effectively penetrate the blood-brain barrier, demonstrating their potential as CNS-active agents .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted using L929 fibroblast cells to assess the safety profile of the compound. The results showed that while some derivatives caused cell death at higher concentrations, others (notably those with structural similarities to our target compound) exhibited minimal cytotoxic effects at therapeutic doses .

The biological activity of This compound can be attributed to several mechanisms:

  • Receptor Modulation : By acting as an agonist or antagonist at serotonin and dopamine receptors, it can modulate neurotransmitter levels.
  • Enzyme Inhibition : As an MAO inhibitor, it prevents the breakdown of key neurotransmitters, leading to enhanced mood and cognitive function.

Q & A

Q. What are the typical synthetic routes for synthesizing 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine?

The synthesis involves multi-step organic reactions:

  • Pyrimidine Core Formation : Initial construction of the pyrimidine ring via nucleophilic substitution or condensation reactions.
  • Piperidine and Piperazine Functionalization : Introduction of the piperidine and 2-fluorophenyl-piperazine moieties through amide bond formation, often using coupling agents like EDCI or HOBt to facilitate reactions between carboxylic acids and amines.
  • Final Assembly : Sequential coupling of intermediates under controlled conditions (e.g., inert atmosphere, reflux in aprotic solvents like DMF or THF). Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry to confirm structural integrity .

Q. What characterization techniques are essential for confirming its structure and purity?

A combination of spectroscopic and analytical methods is critical:

TechniquePurposeExample Data
NMR (¹H, ¹³C)Confirm functional groups and connectivityChemical shifts for piperazine protons: δ 2.5–3.5 ppm .
IR Spectroscopy Identify carbonyl (C=O) and amine (N-H) stretchesPeaks at ~1650 cm⁻¹ (amide C=O) .
HPLC/MS Assess purity and molecular weightPurity >95%; [M+H]⁺ at m/z 489.595 .
Elemental Analysis Verify stoichiometryC: 68.6%, H: 6.5%, N: 14.3% (calculated for C₂₈H₃₂FN₅O₂) .

Q. How does the fluorine substituent influence its physicochemical properties?

The 2-fluorophenyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.5 predicted) for better cellular uptake.
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with receptors (e.g., serotonin or dopamine receptors common in piperazine derivatives).
  • Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, solvent, catalyst load) to identify optimal conditions.
  • Continuous Flow Chemistry : Improve scalability and reproducibility by minimizing batch-to-batch variability .
  • Automated Purification : Use preparative HPLC or flash chromatography systems to isolate high-purity intermediates .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like cell line specificity (e.g., HEK-293 vs. SH-SY5Y for neurological targets) and buffer conditions (pH, ionic strength).
  • Off-Target Profiling : Use kinase or GPCR panels to rule out non-specific interactions.
  • Structural-Activity Relationship (SAR) Studies : Compare analogs to isolate the impact of specific substituents (e.g., replacing fluorine with chlorine) .

Q. What computational methods aid in predicting its interaction with biological targets?

  • Molecular Docking : Simulate binding poses with receptors (e.g., 5-HT₁A serotonin receptor) using software like AutoDock or Schrödinger.
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical residue interactions.
  • Quantum Mechanical Calculations : Predict electronic properties (e.g., partial charges) influencing ligand-receptor affinity .

Q. How can solubility challenges be addressed in in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Prodrug Derivatization : Introduce phosphate or ester groups to improve hydrophilicity, which are cleaved intracellularly .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Q. What approaches are used to design analogs with improved selectivity?

  • Bioisosteric Replacement : Substitute the ethylphenoxy group with trifluoromethyl or methoxy groups to modulate steric and electronic effects.
  • Fragment-Based Drug Design : Screen smaller fragments (e.g., isolated piperazine or pyrimidine units) to identify critical pharmacophores.
  • Crystallography : Solve co-crystal structures with target proteins to guide rational modifications .

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